molecular formula C11H15NO3S B7865764 2-(Cyclopropylmethoxy)-5-(methylsulfonyl)aniline

2-(Cyclopropylmethoxy)-5-(methylsulfonyl)aniline

Cat. No.: B7865764
M. Wt: 241.31 g/mol
InChI Key: WOBOKMYFPGRCRC-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-5-(methylsulfonyl)aniline (CAS 1153121-85-7) is a high-value chemical intermediate with a molecular formula of C11H15NO3S and a molecular weight of 241.31 g/mol. This compound features a unique molecular architecture, incorporating both an aniline group and a methylsulfonyl group on a benzene ring that is further functionalized with a cyclopropylmethoxy moiety. This specific structure makes it a versatile and critical building block in organic and medicinal chemistry research. The primary research application of this compound is as a key precursor in the synthesis of more complex molecules, particularly in pharmaceutical development. The aniline group serves as a handle for further functionalization through diazotization or amide formation, while the electron-withdrawing methylsulfonyl group can influence the electronic properties of the ring and participate in hydrogen bonding, potentially affecting the binding affinity of resulting compounds to biological targets. The cyclopropylmethoxy group is a notable structural feature found in biologically active molecules. For instance, analogues featuring this group, such as certain 1,3,4-oxadiazole derivatives, have demonstrated significant antibacterial activity in research settings . Furthermore, the cyclopropylmethoxy moiety is present in other pharmacological tools, highlighting its relevance in the exploration of structure-activity relationships (SAR) . This compound is intended for Research Use Only and is not for diagnostic or therapeutic applications. Researchers can utilize it in cross-coupling reactions, the development of kinase inhibitors, and the synthesis of novel heterocyclic compounds like oxadiazoles, which are privileged structures in drug discovery for their diverse biological activities . Proper storage conditions are room temperature in a ventilated area.

Properties

IUPAC Name

2-(cyclopropylmethoxy)-5-methylsulfonylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-16(13,14)9-4-5-11(10(12)6-9)15-7-8-2-3-8/h4-6,8H,2-3,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBOKMYFPGRCRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)OCC2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Cyclopropylmethoxy 5 Methylsulfonyl Aniline and Structural Analogues

General Synthetic Strategies for Substituted Anilines

The synthesis of substituted anilines is a cornerstone of organic chemistry, with applications ranging from pharmaceuticals to materials science. beilstein-journals.org The strategic placement of substituents on the aniline (B41778) ring is often challenging due to the strong ortho-, para-directing nature of the amino group. beilstein-journals.org Consequently, a diverse array of methods has been developed to achieve specific substitution patterns, including meta-substitution. beilstein-journals.orgrsc.org

Formation of Anilino Moieties via Coupling and Condensation Reactions

The formation of the C-N bond to create the aniline moiety is frequently accomplished through transition-metal-catalyzed cross-coupling reactions. researchgate.netgalchimia.com These methods are essential for joining molecular fragments and are widely used in the manufacture of pharmaceuticals and agrochemicals. researchgate.netresearchgate.net

Key cross-coupling reactions for aniline synthesis include:

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for coupling aryl halides or triflates with a wide range of amines, including ammonia (B1221849) surrogates, to form the C-N bond. galchimia.com

Chan-Lam Coupling: This copper-catalyzed reaction provides an alternative pathway, typically coupling arylboronic acids with amines. galchimia.com

Ullmann Condensation: A classical copper-catalyzed reaction, often requiring harsher conditions, that couples aryl halides with amines. galchimia.com

Beyond cross-coupling, condensation reactions offer an alternative strategy for building the aromatic ring itself. beilstein-journals.org One such approach is the three-component reaction of 1,3-diketones with acetone (B3395972) and various amines, which proceeds through a cyclo-condensation/aromatization sequence to yield meta-substituted anilines. beilstein-journals.orgrsc.org Another method involves the condensation of amines with functionalized cyclohexanones, followed by a dehydrogenative aromatization process, which can be achieved using photoredox and cobalt-based catalytic systems. researchgate.netresearchgate.net Molybdenum-catalyzed intermolecular reactions of ynones with allylic amines have also emerged as an efficient route to multi-substituted anilines. nih.govresearchgate.net

Table 1: Comparison of Selected Aniline Synthesis Methods

MethodKey ReactantsCatalyst/ConditionsGeneral Description
Buchwald-Hartwig AminationAryl Halide/Triflate + AminePalladium Catalyst + LigandForms a C(aryl)-N bond via reductive elimination from a palladium center. galchimia.com
Chan-Lam CouplingAryl Boronic Acid + AmineCopper CatalystCouples an arylboronic acid with an N-H bond. galchimia.com
Three-Component Condensation1,3-Diketone + Acetone + AmineConventional heating or microwaveForms the aromatic ring through a sequence of condensation and aromatization steps. beilstein-journals.orgrsc.org
Dehydrogenative AromatizationCyclohexanone + AminePhotoredox/Cobalt CatalystCondensation forms an enamine, which is then catalytically oxidized to the aromatic aniline. researchgate.net
Molybdenum-Catalyzed CouplingYnone + Allylic AmineMolybdenum(VI) CatalystA cascade of reactions including aza-Michael addition and electrocyclization leads to the aniline product. nih.govresearchgate.net

Synthetic Approaches to Methylsulfonyl-Functionalized Aromatic Systems

The introduction of a methylsulfonyl (–SO2CH3) group onto an aromatic ring is a common strategy in medicinal chemistry. nih.gov The synthesis of these compounds can be approached in several ways. A prevalent method involves the oxidation of a corresponding aryl methyl sulfide (B99878) (thioanisole derivative). This precursor is often prepared via nucleophilic aromatic substitution with a methylthiolate salt or through cross-coupling reactions.

Another major pathway is electrophilic aromatic substitution. This typically involves chlorosulfonation of an activated aromatic ring with chlorosulfonic acid, followed by reaction of the resulting sulfonyl chloride with a suitable nucleophile or a reduction/methylation sequence. However, the free amino group of aniline is highly reactive and basic, making it incompatible with strong acids like chlorosulfonic acid. Therefore, it is common practice to protect the amino group, often as an acetanilide, before carrying out the chlorosulfonation. This protection moderates the reactivity of the nitrogen, prevents unwanted side reactions, and maintains its ortho-, para-directing influence.

A direct synthesis of a related compound, 5-(ethylsulfonyl)-2-methoxyaniline, was achieved starting from 4-methoxybenzene-1-sulfonyl chloride. nih.gov A general route to 4-(methylsulfonyl)aniline (B1202210) involves the hydrogenation of 1-methanesulfonyl-4-nitro-benzene over a palladium on carbon (Pd/C) catalyst, demonstrating that the sulfonyl group is stable under these reduction conditions.

Installation of the Cyclopropylmethoxy Functional Group

The cyclopropylmethoxy moiety is introduced into the target molecule via the formation of an ether bond. This can be accomplished through direct etherification or by using a precursor that already contains the desired functional group in a subsequent coupling reaction.

Etherification Reactions for Cyclopropylmethoxy Substitution

The most common and direct method for forming aryl ethers is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion acts as the nucleophile, attacking an alkyl halide (or other substrate with a good leaving group, like a tosylate). masterorganicchemistry.comwikipedia.org

In the context of synthesizing 2-(Cyclopropylmethoxy)-5-(methylsulfonyl)aniline, a key step would involve the reaction of a substituted 2-aminophenol (B121084) derivative with a cyclopropylmethyl halide, such as (bromomethyl)cyclopropane (B137280). The phenolic hydroxyl group is first deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic phenoxide, which then displaces the bromide on the cyclopropylmethyl group. masterorganicchemistry.com The reaction is most efficient with primary alkyl halides like (bromomethyl)cyclopropane, as secondary and tertiary halides are more prone to elimination side reactions. masterorganicchemistry.com

Table 2: Key Aspects of Williamson Ether Synthesis

ComponentRoleExample for Target Synthesis
NucleophileDeprotonated alcohol (phenoxide)2-Amino-4-(methylsulfonyl)phenoxide
ElectrophilePrimary alkyl halide or sulfonate(Bromomethyl)cyclopropane or Cyclopropylmethyl tosylate
BaseDeprotonates the phenolPotassium Carbonate (K2CO3), Sodium Hydride (NaH)
MechanismSN2 (Bimolecular Nucleophilic Substitution)Backside attack of the phenoxide on the carbon bearing the leaving group. wikipedia.org

Coupling Reactions Incorporating Cyclopropylmethoxy-Substituted Precursors

An alternative strategy involves preparing a simpler aromatic precursor that already contains the cyclopropylmethoxy group and then introducing the other functionalities via cross-coupling reactions. researcher.life For example, a molecule like 1-(cyclopropylmethoxy)-2-halobenzene or a corresponding boronic acid derivative could be synthesized first.

This precursor could then be subjected to a palladium-catalyzed C-N cross-coupling reaction (e.g., Buchwald-Hartwig amination) to install the amino group. rsc.org If the precursor contains a boronic acid, a Chan-Lam coupling could be employed. This approach allows for the formation of the key C-O bond early in the synthesis, potentially avoiding issues with functional group compatibility in later steps.

Strategic Incorporation of the Methylsulfonyl Group

A plausible synthetic sequence could be:

Protection: Start with 2-aminophenol and protect the amino group as an acetamide (B32628) to form N-(2-hydroxyphenyl)acetamide.

Sulfonylation: Introduce the sulfonyl group at the para position relative to the activating acetamido group. This can be achieved through chlorosulfonation followed by a reaction to form the methyl sulfone.

Etherification: Perform a Williamson ether synthesis by reacting the phenolic hydroxyl group with (bromomethyl)cyclopropane in the presence of a base.

Deprotection: Hydrolyze the acetamide protecting group under acidic or basic conditions to reveal the free aniline and yield the final product, this compound.

This strategic use of a protecting group circumvents the reactivity issues associated with the free amino group, enabling a controlled and regioselective introduction of the methylsulfonyl substituent.

Oxidation of Thioether Precursors to Sulfones

A common and effective method for synthesizing sulfones is the oxidation of their corresponding thioether precursors. This transformation is a cornerstone in the synthesis of many biologically active molecules. The oxidation process can be achieved using a variety of oxidants and catalysts, with hydrogen peroxide being a versatile and environmentally friendly option. beilstein-journals.org

The reaction conditions can be controlled to selectively produce either the sulfoxide (B87167) or the sulfone. For instance, the action of one mole of hydrogen peroxide on a thioether in acetic acid at room temperature can selectively yield the sulfoxide. beilstein-journals.org To obtain the sulfone, more forceful conditions are typically required, such as increasing the temperature to the boiling point of acetic acid and using an excess of the oxidizing agent. beilstein-journals.org

While hydrogen peroxide is a popular choice, other oxidizing systems can be employed, especially when dealing with substrates that are less reactive. beilstein-journals.orgorganic-chemistry.org For example, selenium(IV) oxide has been reported as an efficient catalyst in thioether oxidation reactions promoted by H2O2. beilstein-journals.org The choice of oxidant and reaction conditions is crucial for achieving high yields and selectivity, and for avoiding unwanted side reactions, particularly when other sensitive functional groups are present in the molecule. organic-chemistry.orggoogle.com

A general representation of this oxidation is shown below:

Oxidation of a thioether to a sulfone.
Figure 1. General scheme for the oxidation of a thioether to a sulfone.

In the context of synthesizing this compound, a plausible route would involve the initial synthesis of a thioether precursor, such as 2-(cyclopropylmethoxy)-5-(methylthio)aniline, followed by its oxidation to the desired sulfone.

Oxidizing AgentCatalyst/ConditionsProductSelectivity
Hydrogen Peroxide (1 equiv.)Acetic Acid, Room TempSulfoxideHigh for Sulfoxide
Hydrogen Peroxide (excess)Acetic Acid, RefluxSulfoneHigh for Sulfone
Hydrogen PeroxideSelenium(IV) OxideSulfoxideSelective for Sulfoxide

Direct Synthetic Routes for Methylsulfonyl Group Introduction

Direct introduction of a methylsulfonyl group onto an aromatic ring, particularly an aniline, presents an alternative to the oxidation of thioethers. nih.gov Visible light photocatalysis has emerged as a mild and effective method for the sulfonylation of anilines without the need for pre-functionalization of the aromatic ring. nih.gov

This approach often utilizes bench-stable sulfinate salts as the source of the sulfonyl group. nih.gov The reaction is typically catalyzed by a photoredox catalyst under visible light irradiation, allowing for the generation of sulfonyl radicals that can then react with the aniline derivative. nih.gov This method is valued for its mild reaction conditions and excellent functional group tolerance, making it suitable for the late-stage functionalization of complex molecules. nih.govrsc.org

Another strategy involves the use of sulfonyl fluorides as sulfonylation reagents, also under visible light-mediated conditions. frontiersin.org This method provides a versatile route to a variety of substituted sulfonylanilines with moderate to good efficiency. frontiersin.org

These direct sulfonylation methods offer a more convergent approach to synthesizing compounds like this compound, potentially reducing the number of synthetic steps compared to the thioether oxidation route.

MethodSulfonyl SourceKey Features
Visible Light PhotocatalysisSulfinate SaltsMild conditions, excellent functional group tolerance. nih.gov
Visible Light-Mediated ReactionSulfonyl FluoridesGood modifiability and stability of the sulfonylation reagent. frontiersin.org

Advanced Catalysis and Reaction Techniques in Synthesis

The synthesis of this compound and its structural analogues benefits from a range of advanced catalytic and reaction techniques. These methods offer efficient and selective ways to construct the key bonds within these molecules.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki, Buchwald–Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, which are essential for the synthesis of complex aniline derivatives. researchgate.netmit.edu

The Suzuki-Miyaura coupling reaction is widely used to form carbon-carbon bonds between an organohalide or triflate and an organoboron compound. nih.govmdpi.comunimib.it In the synthesis of aniline analogues, this reaction can be employed to introduce various substituents onto the aromatic ring. nih.govresearchgate.net For instance, an appropriately substituted bromoaniline can be coupled with a boronic acid or ester to build the desired molecular framework. nih.gov While the Suzuki-Miyaura reaction is versatile, couplings involving unprotected ortho-anilines can be challenging, though methods have been developed to address this. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds by coupling amines with aryl halides. wikipedia.org This reaction is particularly useful for the synthesis of aryl amines and has largely replaced harsher traditional methods. wikipedia.org The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide range of amines and aryl coupling partners. wikipedia.org For the synthesis of this compound analogues, the Buchwald-Hartwig amination could be used to introduce the aniline moiety or to couple a pre-functionalized aniline with an aryl halide.

ReactionBond FormedTypical ReactantsKey Advantages
Suzuki-Miyaura CouplingCarbon-CarbonAryl Halide/Triflate + Organoboron CompoundMild conditions, broad substrate scope. nih.gov
Buchwald-Hartwig AminationCarbon-NitrogenAryl Halide + AmineFacile synthesis of aryl amines, wide functional group tolerance. wikipedia.org

Copper-Catalyzed Synthetic Transformations

Copper-catalyzed reactions provide a valuable alternative to palladium-catalyzed methods for the synthesis of aniline derivatives. acs.orgnih.govresearchgate.netresearchgate.net These reactions are often more cost-effective and can offer different reactivity and selectivity profiles.

Copper-catalyzed cross-coupling reactions between aryl iodides or bromides and aqueous ammonia can produce N-unprotected aniline derivatives in excellent yields. nih.gov This method is notable for its use of an inexpensive catalytic system and its high tolerance for various functional groups. nih.gov Another approach involves the copper-catalyzed coupling of aromatic boronic acids with aqueous ammonia, which also provides a simple and environmentally friendly route to primary aromatic amines. researchgate.net

Furthermore, copper-catalyzed reactions can be used for more complex transformations, such as the synthesis of meta-substituted anilines via a acs.orgnih.gov-methoxy rearrangement followed by a Michael addition. acs.org

Condensation Reactions for Aniline Derivative Synthesis

Condensation reactions are a fundamental class of reactions in organic synthesis and can be applied to the preparation of aniline derivatives. beilstein-journals.orgnih.govnih.gov These reactions typically involve the formation of a new carbon-nitrogen or carbon-carbon bond with the elimination of a small molecule, such as water.

One example is the synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines, which proceeds through a sequential imine condensation–isoaromatization pathway. beilstein-journals.orgnih.govnih.gov This catalyst- and additive-free method offers an operationally simple route to synthetically useful aniline derivatives. beilstein-journals.orgnih.govnih.gov

Condensation reactions involving phenols and anilines with formaldehyde (B43269) can also lead to the formation of various substituted aniline structures, though the products can sometimes be complex, such as benzoxazines. cdnsciencepub.com

Explorations in Green Chemistry and Continuous Flow Synthesis for Analogues

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods, with a focus on green chemistry principles and continuous flow technologies. nih.govnih.govacs.orgresearchgate.netbeilstein-journals.orgsphinxsai.comresearchgate.net

Green chemistry approaches aim to reduce or eliminate the use and generation of hazardous substances. sphinxsai.com This can involve the use of environmentally benign solvents like water, the development of catalyst-free reactions, or the use of biocatalysis. nih.govresearchgate.netnih.gov For example, the synthesis of primary aniline-based indolylmethanes has been achieved through a one-pot, three-component aza-Friedel–Crafts reaction catalyzed by a Brønsted acidic ionic liquid in an aqueous medium. nih.gov

Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. beilstein-journals.orgnih.gov This technology has been applied to the synthesis of aniline derivatives, such as the conversion of anilines into pyrazole (B372694) products in a multistep continuous flow setup. nih.gov Another example is the metal-free reduction of nitro compounds to amines using trichlorosilane (B8805176) under continuous-flow conditions, which provides high yields in short reaction times. beilstein-journals.org Furthermore, chemoenzymatic synthesis of anilines using an immobilized nitroreductase in a continuous packed-bed reactor has been demonstrated as a sustainable alternative to precious-metal-catalyzed methods. nih.govacs.orgresearchgate.net

ApproachKey Principles/TechnologiesExample Application in Aniline Synthesis
Green ChemistryUse of aqueous media, biocatalysis, catalyst-free reactions. nih.govsphinxsai.comnih.govOne-pot aza-Friedel–Crafts reaction in water. nih.gov
Continuous Flow SynthesisImproved safety, scalability, automation. beilstein-journals.orgnih.govMetal-free reduction of nitroarenes; multistep synthesis of pyrazoles from anilines. beilstein-journals.orgnih.gov
Chemoenzymatic Flow SynthesisImmobilized enzymes, mild conditions. nih.govacs.orgresearchgate.netNitroreductase-catalyzed reduction of nitroaromatics. nih.govacs.orgresearchgate.net

Synthesis of Key Precursors and Building Blocks

The efficient construction of this compound and related compounds hinges on the availability of appropriately functionalized precursors. These building blocks introduce the key structural motifs of the target molecule in a controlled manner.

Aryl halides and organoboron compounds are pivotal intermediates in modern organic synthesis, serving as coupling partners in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The preparation of these intermediates from this compound or its precursors allows for further structural diversification.

Aryl Halides: The introduction of a halogen atom onto the aniline ring provides a handle for transition metal-catalyzed cross-coupling reactions. The regioselectivity of halogenation is governed by the directing effects of the substituents on the aromatic ring. For anilines with electron-donating groups like alkoxy and amino moieties, electrophilic aromatic substitution is generally facile.

Methodologies for the halogenation of activated aromatic systems, such as anilines and phenols, are well-established. Reagents like N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) are commonly employed for bromination and iodination, respectively. beilstein-journals.org The reaction conditions can be tuned to control the degree of halogenation. For instance, stoichiometry-controlled halogenation using N-halosuccinimides, assisted by grinding with PEG-400, has been shown to be an effective and environmentally benign method for the synthesis of mono-, di-, and tri-halogenated phenols and anilines. beilstein-journals.org In the case of anilines with a similar substitution pattern, such as those with methoxy (B1213986) groups, regioselective bromination can be achieved under controlled conditions. For example, the bromination of N-(3,4-dimethoxyphenyl)-4-methoxybenzenesulphonamide with NBS yields the corresponding 2-bromo derivative. nih.gov

The table below summarizes common halogenating agents and their applications in the synthesis of aryl halides from activated aromatic precursors.

Halogenating AgentSubstrate TypeTypical Reaction ConditionsSelectivity
N-Bromosuccinimide (NBS)Anilines, PhenolsAcetonitrile, room temperatureOrtho, para-directing
N-Iodosuccinimide (NIS)Anilines, PhenolsAcetonitrile, room temperatureOrtho, para-directing
Iodine/Potassium IodidePhenolsAqueous, slightly basicDependent on pH and substrate

Organoboron Intermediates: Arylboronic acids and their esters are versatile reagents in Suzuki-Miyaura cross-coupling reactions. The synthesis of these intermediates can be achieved through several routes, including the reaction of an organometallic species (derived from an aryl halide) with a borate (B1201080) ester, or through the direct C-H borylation of the aromatic ring.

The ortho-borylation of N-alkyl anilines can be effected using doubly electrophilic pyrazabole (B96842) derivatives activated by iodine. nih.gov This method proceeds via N-H borylation followed by ortho C-H borylation. For the synthesis of phenylboronic acids, the Grignard reagent method is also widely employed. nih.gov This involves the formation of a Grignard reagent from an aryl halide, which is then reacted with a trialkyl borate, followed by acidic workup. A "one-pot" synthesis of 2,6-dimethylphenylboronic acid has been demonstrated using this approach. nih.gov Furthermore, a method for the synthesis of 2-amino-4-alkoxycarbonylphenylboronic acid hydrochloride has been developed, starting from p-carboxyphenylboronic acid, which undergoes nitration, esterification, and subsequent reduction. google.com

Below is a table outlining common methods for the preparation of organoboron intermediates.

MethodStarting MaterialKey ReagentsIntermediate
Grignard ReactionAryl HalideMg, Trialkyl borateArylmagnesium halide
C-H BorylationAromatic C-H bondIridium or Rhodium catalyst, Borane reagentArylboronate ester
Lithiation-BorylationAryl HalideOrganolithium reagent, Trialkyl borateAryllithium

The direct synthesis of functionalized anilines provides a more convergent approach to the target molecule. For this compound, a plausible synthetic strategy involves the preparation of a substituted nitrobenzene (B124822) precursor, followed by reduction of the nitro group to an amine.

A closely related analogue, 5-(ethylsulfonyl)-2-methoxyaniline, has been synthesized in a four-step sequence starting from commercially available 4-methoxybenzene-1-sulfonyl chloride. This synthesis provides a valuable template for the preparation of the target compound. The key steps would likely involve:

Sulfonylation: Reaction of a suitable starting material to introduce the methylsulfonyl group.

Etherification: Introduction of the cyclopropylmethoxy group, likely via Williamson ether synthesis, by reacting a phenolic precursor with cyclopropylmethyl bromide or a related electrophile.

Nitration: Introduction of a nitro group ortho to the alkoxy substituent.

Reduction: Reduction of the nitro group to the corresponding aniline.

An alternative approach would be to start with a pre-functionalized aniline and introduce the remaining substituents. For example, various substituted anilines can be synthesized via palladium-catalyzed C-N cross-coupling reactions of aryl halides or arylboronic acids with ammonia or other nitrogen nucleophiles. The Buchwald-Hartwig amination is a powerful tool for this transformation. maksons.co.in

The following table outlines a potential synthetic sequence for this compound based on the synthesis of its methoxy analogue.

StepReactionStarting MaterialKey ReagentsProduct
1Etherification4-Hydroxy-benzenesulfonamideCyclopropylmethyl bromide, Base4-(Cyclopropylmethoxy)benzenesulfonamide
2Nitration4-(Cyclopropylmethoxy)benzenesulfonamideNitrating agent (e.g., HNO₃/H₂SO₄)4-(Cyclopropylmethoxy)-3-nitrobenzenesulfonamide
3Methylation of Sulfonamide4-(Cyclopropylmethoxy)-3-nitrobenzenesulfonamideMethylating agentN,N-Dimethyl-4-(cyclopropylmethoxy)-3-nitrobenzenesulfonamide
4ReductionN,N-Dimethyl-4-(cyclopropylmethoxy)-3-nitrobenzenesulfonamideReducing agent (e.g., H₂, Pd/C)2-(Cyclopropylmethoxy)-5-(N,N-dimethylsulfamoyl)aniline

Mechanistic Investigations of Reactions Involving 2 Cyclopropylmethoxy 5 Methylsulfonyl Aniline Core Structures

Elucidation of Reaction Mechanisms in Functionalization and Scaffold Assembly

The functionalization of the 2-(cyclopropylmethoxy)-5-(methylsulfonyl)aniline scaffold is primarily dictated by the electronic properties of its substituents. The aniline (B41778) amine group is an ortho-, para-director, while the methylsulfonyl group is a strong electron-withdrawing meta-director. These competing influences, along with the steric bulk of the cyclopropylmethoxy group, determine the regioselectivity of electrophilic aromatic substitution reactions.

The assembly of larger scaffolds from this aniline derivative often involves N-acylation or N-alkylation as an initial step, followed by cyclization or cross-coupling reactions. The mechanism of N-acylation typically proceeds via a nucleophilic attack of the aniline nitrogen on the carbonyl carbon of an acyl halide or anhydride, followed by elimination of a leaving group to form the corresponding amide.

Reaction TypeKey Mechanistic StepsExpected Outcome
Electrophilic Aromatic Substitution1. Generation of electrophile. 2. Attack of the aromatic ring on the electrophile to form a sigma complex. 3. Deprotonation to restore aromaticity.Substitution at positions ortho or para to the amine, influenced by steric hindrance and the deactivating sulfonyl group.
N-Acylation1. Nucleophilic attack of the aniline nitrogen on the acylating agent. 2. Formation of a tetrahedral intermediate. 3. Elimination of the leaving group.Formation of an N-acyl derivative.
Buchwald-Hartwig Amination1. Oxidative addition of an aryl halide to a palladium(0) catalyst. 2. Coordination of the aniline. 3. Deprotonation and reductive elimination.Formation of a diarylamine.

Role of the Aniline N-H Moiety in Directed Reactions and Binding Interactions

The N-H moiety of the aniline group plays a crucial role in directing reactions and participating in non-covalent binding interactions. In directed metalation reactions, the acidic proton of the N-H group can be abstracted by a strong base, leading to a lithiated species that can direct an incoming electrophile to the ortho position. This ortho-directing effect is a powerful tool for regioselective functionalization.

Furthermore, the N-H group can act as a hydrogen bond donor, which is critical in molecular recognition and binding to biological targets such as enzymes and receptors. The ability to form hydrogen bonds, coupled with the potential for ionic interactions after protonation, makes the aniline moiety a key pharmacophoric feature. In the context of crystal engineering, these hydrogen bonding capabilities influence the solid-state packing of the molecule.

Mechanistic Pathways of Catalytic Processes Relevant to Compound Synthesis

The synthesis of this compound and its derivatives likely involves several catalytic processes. A key step would be the formation of the carbon-sulfur bond to introduce the methylsulfonyl group. This can be achieved through various methods, including the oxidation of a corresponding sulfide (B99878), which in turn can be prepared via nucleophilic aromatic substitution on a suitably activated aryl halide.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are instrumental in forming the C-N bond. The general mechanism for this reaction involves a catalytic cycle that includes oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the aniline, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. The choice of ligand on the palladium catalyst is crucial for the efficiency of this process, as it influences the rates of both oxidative addition and reductive elimination.

Catalytic ProcessGeneral MechanismRole of Catalyst
Sulfide OxidationReaction with an oxidizing agent (e.g., H₂O₂, m-CPBA) catalyzed by a metal species.Activates the oxidant and/or the sulfide substrate.
Buchwald-Hartwig AminationCatalytic cycle involving Pd(0)/Pd(II) species.Facilitates the formation of the C-N bond through oxidative addition and reductive elimination.
Suzuki CouplingCatalytic cycle involving Pd(0)/Pd(II) species with an organoboron reagent.Enables the formation of a C-C bond to introduce new substituents on the aromatic ring.

Fundamental Studies on C-H Activation and Other Bond Transformations

The mechanism of C-H activation can proceed through several pathways, including concerted metalation-deprotonation, oxidative addition, or electrophilic substitution. The directing ability of the aniline or a derivatized amino group would be pivotal in achieving regioselectivity. For instance, after N-acylation, the resulting amide group can act as a directing group to facilitate C-H activation at the ortho position.

Transformations involving the cyclopropyl (B3062369) group are also of mechanistic interest. Under certain conditions, such as treatment with acid or transition metals, the strained cyclopropyl ring can undergo ring-opening reactions, providing a pathway to more complex aliphatic chains.

Bond TransformationPotential Mechanistic PathwayKey Intermediates
Aromatic C-H ActivationConcerted Metalation-Deprotonation (CMD)Cyclometalated species
Cyclopropyl Ring OpeningAcid-catalyzed heterolysis or transition metal-mediated oxidative addition.Carbocationic or organometallic intermediates

Structure Activity Relationship Sar Studies of 2 Cyclopropylmethoxy 5 Methylsulfonyl Aniline and Derived Analogues

Conformational and Electronic Contribution of the Cyclopropylmethoxy Group

The 2-alkoxy substituent is a critical determinant of the molecule's interaction with protein binding sites. The choice of a cyclopropylmethoxy group over simpler alkyl ethers introduces distinct steric and electronic features that significantly influence the compound's pharmacological profile.

The cyclopropylmethoxy group imparts a degree of conformational rigidity that is not present with more flexible alkyl chains like ethoxy or isobutoxy. The three-membered cyclopropane (B1198618) ring is sterically demanding and holds the methoxy (B1213986) linker in a more defined spatial orientation relative to the aniline (B41778) ring. This conformational constraint can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity. nih.gov The defined geometry of the cyclopropyl (B3062369) group ensures that it occupies a specific volume within a binding pocket, which can enhance selectivity for the target receptor.

From an electronic standpoint, the cyclopropyl group is known to have a unique character, behaving similarly to a double bond in its ability to donate electron density through σ-π conjugation. This electronic feature can influence the electron distribution within the entire molecule, subtly modulating the properties of the adjacent aniline ring system and its interactions. researchgate.net

Table 1: Comparison of Steric and Conformational Properties of Alkoxy Groups

Alkoxy GroupKey Steric FeatureConformational FlexibilityPotential Impact on Molecular Recognition
Methoxy (-OCH3)Small, minimal steric bulkRotation around C-O bondFits into small pockets; may lack specific vector
Ethoxy (-OCH2CH3)Slightly larger, flexible ethyl chainHighCan adapt to various pocket shapes; higher entropic cost to binding
Isopropoxy (-OCH(CH3)2)Bulky, branched structureModerateFills larger pockets; can provide specific steric interactions
Cyclopropylmethoxy (-OCH2-c-C3H5)Rigid, defined 3D shapeLow (within the cyclopropyl unit)Provides a specific vector into a binding pocket; lower entropic penalty

However, excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and non-specific binding to proteins and tissues. researchgate.net The design of the cyclopropylmethoxy group represents a balance; it increases lipophilicity to aid permeation without introducing the excessive bulk or flexibility of longer alkyl chains. The permeability of highly lipophilic compounds in in-vitro models like the Caco-2 assay can sometimes be underestimated due to non-specific binding, requiring modified experimental setups for accurate measurement. nih.gov

Impact of the Methylsulfonyl Moiety on Molecular Interactions

The methylsulfonyl group (-SO2CH3) at the 5-position of the aniline ring is a powerful modulator of the molecule's physicochemical and interactive properties.

The sulfonyl group is a strong hydrogen bond acceptor. nih.gov The two oxygen atoms are highly electronegative, bearing partial negative charges, which allows them to form strong, directional hydrogen bonds with hydrogen bond donors (HBDs) on a protein target, such as the amide protons of the peptide backbone or the side chains of amino acids like arginine, lysine, or asparagine. chemrxiv.org Hydrogen bonds are fundamental to the stability of drug-target complexes and contribute significantly to binding affinity and specificity. nih.gov The geometry of the sulfonyl group, with two acceptors, allows for multiple, well-defined electrostatic interactions within a binding site. nih.gov

The methylsulfonyl group is a highly polar, electron-withdrawing group. Its presence significantly increases the polarity of the molecule, which can help to balance the lipophilicity introduced by the cyclopropylmethoxy group. nih.gov This balance is crucial for achieving adequate aqueous solubility for formulation while retaining sufficient lipophilicity for membrane permeation. The strong electron-withdrawing nature of the sulfonyl group also influences the electronic character of the aniline ring, decreasing the basicity of the amino group.

This modulation of polarity and electronics has a direct impact on biological activity. In many drug discovery programs, the incorporation of a sulfonyl or sulfonamide group is a key step in optimizing potency and pharmacokinetic properties. nih.govnih.gov

Table 2: Physicochemical Impact of the Methylsulfonyl Moiety

PropertyContribution of the Methylsulfonyl GroupConsequence for Drug Action
Hydrogen BondingStrong H-bond acceptor (via sulfonyl oxygens)Enables specific, strong interactions with protein targets. nih.gov
PolarityIncreases overall molecular polarityImproves aqueous solubility; balances lipophilic groups. nih.gov
Electronic EffectStrongly electron-withdrawingModulates the pKa of the aniline nitrogen and the ring's reactivity.
SolubilityGenerally increases aqueous solubilityAids in formulation and bioavailability.

Significance of the Aniline Core and its Substitution Pattern

The aniline scaffold is a versatile and common starting point in medicinal chemistry, found in numerous approved drugs. cresset-group.com However, it can also be associated with metabolic instability or toxicity, making the substitution pattern on the ring critically important. cresset-group.comacs.org In 2-(Cyclopropylmethoxy)-5-(methylsulfonyl)aniline, the 1,2,5-substitution pattern is deliberate and crucial to its function.

The primary amino group (-NH2) of the aniline core is a key interactive feature, typically acting as a hydrogen bond donor. researchgate.net The placement of a bulky alkoxy group at the ortho-position (position 2) and a strong electron-withdrawing group at the para-position (relative to the alkoxy group, at position 5) creates a specific electronic and steric environment. This substitution pattern influences the orientation of the amino group and its availability for interaction. The electron-rich nature of the aniline ring is tempered by the para-sulfonyl group, which can reduce susceptibility to oxidative metabolism. wikipedia.org

Structure-activity relationship studies on related scaffolds frequently demonstrate that the specific placement of substituents on a central ring is a primary determinant of biological activity. nih.govmdpi.comnih.gov Altering the substitution pattern, for instance, by moving the methylsulfonyl group to the 4- or 6-position, would drastically change the molecule's shape, dipole moment, and the spatial relationship between the key hydrogen-bonding groups, likely leading to a significant loss of biological activity.

Analysis of Positional Isomerism and Substituent Effects on Chemical Properties

The substitution pattern of the aniline ring, specifically the placement of the alkoxy and methylsulfonyl groups, significantly influences the compound's properties. Research into analogous series of compounds, such as 2-anilino-5-aryloxazoles developed as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase inhibitors, provides valuable insights into these effects. beilstein-journals.org

In a key study, the 2-methoxy-5-ethylsulfonyl aniline moiety was identified as a preferred substituent for enhancing both enzymatic and cellular potency. The placement of an alkoxy group at the 2-position and an electron-withdrawing sulfonyl group at the 5-position appears to be a favorable arrangement for activity. A homology model of the VEGFR2 enzyme's ATP binding site suggests that the 2-methoxy group is situated in a small hydrophobic pocket, contributing to the binding affinity.

The electronic nature of the substituents is also a critical factor. The methylsulfonyl group at the 5-position, being a strong electron-withdrawing group, modulates the electron density of the aniline ring. This electronic tuning can influence the pKa of the aniline nitrogen and its ability to participate in key interactions within a biological target. In the context of VEGFR2 inhibition, it is proposed that one of the sulfone oxygens may act as a hydrogen bond acceptor with the backbone nitrogen of Asn923, further anchoring the molecule in the active site.

To illustrate the impact of these substitutions, a comparison of potencies from a series of 2-anilino-5-phenyloxazole derivatives is presented below. While these compounds feature a 5-ethylsulfonyl group, the SAR principles are considered highly relevant to the 5-methylsulfonyl analogue.

Table 1: Effect of Aniline Substitution on VEGFR2 Inhibition

Aniline Moiety VEGFR2 IC₅₀ (µM) HUVEC Proliferation IC₅₀ (µM)
Aniline 0.50 1.0
2-Methoxyaniline 0.40 0.70
3-Ethylsulfonylaniline 0.40 0.40
2-Methoxy-5-ethylsulfonylaniline 0.02 0.10

Data sourced from a study on 2-anilino-5-phenyloxazole derivatives as VEGFR2 inhibitors.

The data clearly demonstrates that the combination of a 2-methoxy and a 5-ethylsulfonyl group results in a significant enhancement of inhibitory activity, with a 25-fold increase in enzyme potency and a 10-fold increase in cellular potency compared to the unsubstituted aniline. The individual contributions of the 2-methoxy and 3-ethylsulfonyl groups (note the positional difference for the latter) result in only minor improvements over the parent aniline. This highlights a synergistic effect when both substituents are present in the 2- and 5-positions.

The Aniline N-H as a Critical Pharmacophore Element

The amine (N-H) group of the this compound moiety is a critical pharmacophoric element, often playing a pivotal role in the interaction with biological targets. In many kinase inhibitors, the aniline N-H group acts as a crucial hydrogen bond donor, frequently interacting with the hinge region of the kinase ATP-binding site.

For instance, in the proposed binding mode of 2-anilino-5-aryloxazole inhibitors with VEGFR2, the anilino nitrogen is positioned to interact with the peptide backbone of Cys919. This hydrogen bond is a key anchoring interaction. The importance of this N-H group is underscored by the finding that its methylation leads to a complete loss of VEGFR2 inhibition. This demonstrates that the hydrogen-bonding capability of the aniline amine is essential for the biological activity of this class of compounds.

The electronic environment of the aniline ring, as modulated by the cyclopropylmethoxy and methylsulfonyl substituents, influences the hydrogen-bonding potential of the N-H group. The strong electron-withdrawing nature of the 5-methylsulfonyl group increases the acidity of the N-H proton, potentially enhancing its ability to act as a hydrogen bond donor.

Comparative SAR Across Diverse Chemical Scaffolds Incorporating Similar Structural Moieties

The 2-alkoxy-5-(alkylsulfonyl)aniline moiety is a privileged structural motif found in a variety of biologically active compounds, particularly in the domain of kinase inhibitors. A comparative analysis of the SAR across different chemical scaffolds reveals the versatility and importance of this substituted aniline fragment.

The most direct comparison can be made with the 2-anilino-5-aryloxazole series of VEGFR2 inhibitors. beilstein-journals.org In this scaffold, the 2-methoxy-5-ethylsulfonylaniline was determined to be the optimal aniline substitution pattern for high potency. The SAR data from this series provides a strong rationale for the inclusion of the 2-alkoxy-5-sulfonyl aniline moiety in the design of other kinase inhibitors.

While direct SAR data for scaffolds containing the precise this compound is not extensively available in the public domain, the principles derived from closely related analogs can be extrapolated. For instance, in the development of various kinase inhibitors, the 2,5-disubstituted aniline ring is a recurring theme. The substituent at the 2-position, often a small alkoxy group like methoxy, is frequently found to occupy a hydrophobic pocket adjacent to the hinge region in the ATP-binding site of many kinases.

The 5-position substituent is more varied across different inhibitor classes, but the presence of a hydrogen bond acceptor, such as a sulfonyl group, is a common strategy to enhance binding affinity. This can be seen in inhibitors targeting not only VEGFR2 but also other kinases where a similar interaction with the protein backbone is possible.

The table below presents a conceptual comparison of how the 2-alkoxy-5-sulfonyl aniline moiety contributes to activity in different hypothetical kinase inhibitor scaffolds.

Table 2: Conceptual Comparative SAR of the 2-Alkoxy-5-Sulfonyl Aniline Moiety

Scaffold Class Role of 2-Alkoxy Group Role of 5-Sulfonyl Group Key Interactions
Anilino-oxazoles (e.g., VEGFR2 inhibitors) Occupies a small hydrophobic pocket. Acts as a hydrogen bond acceptor with the protein backbone. Aniline N-H hydrogen bond to the hinge region.
Anilino-quinazolines (e.g., EGFR/VEGFR inhibitors) Can provide favorable steric and electronic interactions in the ATP binding site. Modulates electronics and can form specific hydrogen bonds. Aniline N-H hydrogen bond to the hinge region. nih.gov
Anilino-pyrimidines (General Kinase Inhibitors) Often enhances potency by fitting into a specific hydrophobic sub-pocket. Can enhance solubility and provide an additional hydrogen bonding interaction point. Aniline N-H hydrogen bond to the hinge region.

This table is a generalized representation based on common kinase inhibitor binding modes.

In essence, the this compound structural unit provides a well-defined set of features for molecular recognition. The cyclopropylmethoxy group offers a specific hydrophobic interaction, the methylsulfonyl group provides a point for hydrogen bonding and electronic modulation, and the aniline N-H serves as a key hydrogen bond donor. The successful application of this moiety in the 2-anilino-5-aryloxazole series suggests its potential for broader utility in the design of inhibitors for other kinase targets that possess a similar topology in their ATP-binding sites.

Computational Chemistry and Theoretical Studies on 2 Cyclopropylmethoxy 5 Methylsulfonyl Aniline Derivatives

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the intrinsic properties of 2-(cyclopropylmethoxy)-5-(methylsulfonyl)aniline derivatives at the atomic and molecular levels. These methods provide a detailed picture of the electron distribution and the energetic landscape of chemical reactions.

Density Functional Theory (DFT) for Reaction Energetics and Transition State Analysis

Density Functional Theory (DFT) has been widely employed to investigate the energetics of reactions involving this compound derivatives. By calculating the potential energy surface, researchers can identify the most stable molecular geometries and the transition states of chemical reactions. This analysis is crucial for understanding reaction mechanisms and predicting reaction rates. For instance, DFT calculations can determine the energy barriers for conformational changes or for the interaction with biological targets, offering a quantitative measure of the compound's reactivity and stability.

Table 1: Hypothetical DFT-Calculated Energy Parameters for a Reaction of a this compound Derivative

ParameterCalculated Value (kcal/mol)
Activation Energy (Ea)25.4
Enthalpy of Reaction (ΔH)-15.2
Gibbs Free Energy of Reaction (ΔG)-12.8
Transition State Energy35.1

Note: The data in this table is illustrative and intended to represent the type of information obtained from DFT studies.

Molecular Modeling and Molecular Docking Simulations

Molecular modeling and docking simulations are essential computational techniques for predicting how this compound derivatives interact with biological macromolecules, such as proteins and enzymes. These simulations provide a three-dimensional view of the binding process, which is critical for structure-based drug design.

Prediction of Ligand-Target Binding Modes and Interaction Dynamics

Molecular docking simulations are used to predict the preferred orientation of a this compound derivative when it binds to a specific protein target. These simulations calculate the binding affinity and identify the key amino acid residues involved in the interaction. The results of docking studies can reveal important binding modes and help to rationalize the observed biological activity. The interaction dynamics are further explored to understand the stability of the ligand-protein complex over time.

Table 2: Example of Molecular Docking Results for a this compound Derivative with a Kinase Target

Binding ParameterValue
Binding Affinity (kcal/mol)-8.5
Interacting ResiduesLYS745, MET793, ASP810
Type of InteractionsHydrogen Bonds, Hydrophobic Interactions
RMSD (Å)1.2

Note: This table presents hypothetical data to illustrate typical outputs from molecular docking simulations.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is performed to identify the low-energy conformations of this compound derivatives. Understanding the conformational preferences of a molecule is crucial as it dictates its shape and how it can fit into a biological target's binding site. Following conformational analysis, molecular dynamics (MD) simulations are often employed to study the dynamic behavior of the molecule and its complex with a target protein over time. MD simulations provide insights into the flexibility of the ligand and the protein, the stability of the binding interactions, and the role of solvent molecules.

Medicinal Chemistry Research and Scaffold Development Leveraging 2 Cyclopropylmethoxy 5 Methylsulfonyl Aniline Analogues

Rational Design Principles for Novel Aniline-Based Chemical Scaffolds

The design of novel chemical scaffolds based on the 2-(cyclopropylmethoxy)-5-(methylsulfonyl)aniline core is guided by established principles of medicinal chemistry aimed at optimizing interactions with specific biological targets. Key to this process is the understanding of structure-activity relationships (SAR), where modifications to the core structure are systematically correlated with changes in biological activity. For aniline-based scaffolds, several rational design principles are paramount.

The aniline (B41778) nitrogen serves as a crucial handle for chemical modification, allowing for the introduction of a wide variety of substituents that can modulate the compound's physicochemical properties and target engagement. Structure-based drug design (SBDD) is a powerful tool in this context, particularly in the development of kinase inhibitors. By analyzing the X-ray crystal structures of kinases, medicinal chemists can design aniline derivatives that form specific hydrogen bonds with the hinge region of the ATP-binding pocket, a common feature of many kinase inhibitors. The 4-anilinoquinoline and 4-anilinoquinazoline ring systems, for example, have been extensively studied, and their efficacy often relies on the precise positioning of the aniline moiety to interact with key residues in the kinase active site.

Pharmacophore modeling is another critical rational design principle. This involves identifying the essential three-dimensional arrangement of functional groups required for biological activity. For the this compound scaffold, the key pharmacophoric elements include a hydrogen bond donor (the aniline amine), a hydrogen bond acceptor (the sulfonyl oxygens), and a hydrophobic region (the cyclopropylmethoxy group). By maintaining these core features while modifying other parts of the molecule, researchers can design analogues with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) analysis further refines the design process by creating mathematical models that correlate chemical structure with biological activity. This allows for the prediction of the activity of novel analogues before their synthesis, thereby streamlining the drug discovery process.

Strategies for Chemical Diversification and Combinatorial Synthesis of Analogues

The this compound scaffold is amenable to a variety of chemical diversification strategies, enabling the creation of large libraries of analogues for biological screening. Combinatorial chemistry, in particular, offers a powerful approach to rapidly generate a multitude of derivatives.

The primary site for diversification is the aniline nitrogen. It can readily undergo a range of chemical reactions, including:

Acylation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation: Introduction of alkyl or aryl groups.

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Buchwald-Hartwig amination: A palladium-catalyzed cross-coupling reaction to form N-aryl or N-heteroaryl bonds.

These reactions allow for the systematic exploration of the chemical space around the aniline core. For instance, in the development of kinase inhibitors, a library of anilino-substituted heterocyclic compounds can be synthesized to probe the interactions within the ATP-binding site. Diversity-oriented synthesis (DOS) is a strategy that aims to create structurally diverse and complex molecules from simple starting materials, which can be particularly useful for identifying novel biological activities.

The synthesis of libraries of aniline derivatives can be performed using solid-phase or solution-phase combinatorial techniques. Solid-phase synthesis, where the aniline core is attached to a resin, facilitates purification by simple filtration and washing. Solution-phase synthesis, on the other hand, often allows for a broader range of reaction conditions and can be more readily scaled up.

Development of Chemical Probes and Ligands for Specific Biological Targets (Focused on chemical attributes and binding mechanisms)

Analogues of this compound have been investigated as modulators of a variety of biological targets, leveraging the key chemical attributes of the scaffold to achieve specific binding interactions.

Glycine Transporter 1 (GlyT1) Modulators

Glycine Transporter 1 (GlyT1) is a key regulator of glycine levels in the brain and a therapeutic target for schizophrenia and other CNS disorders. The methylsulfonyl group present in the this compound scaffold is a key feature in the design of GlyT1 inhibitors. This group can act as a strong hydrogen bond acceptor, interacting with key residues within the transporter's binding site.

Molecular docking studies have revealed that the sulfonyl group of noncompetitive GlyT1 inhibitors can form a hydrogen bond with Gly121 in the S1 binding site of the transporter. Similarly, for competitive inhibitors, the sulfonamide or sulfonyl group can interact with Gly121 and also coordinate with a sodium ion, as well as form a hydrogen bond with Tyr196. The cyclopropylmethoxy group can occupy a hydrophobic pocket within the binding site, further enhancing affinity. The aniline moiety serves as a versatile point for modification to optimize potency, selectivity, and pharmacokinetic properties. Scaffold hopping approaches have been used to develop novel GlyT1 inhibitor chemotypes based on these principles.

Cyclooxygenase-2 (COX-2) Selectivity Studies

Selective inhibition of Cyclooxygenase-2 (COX-2) over COX-1 is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. The methylsulfonylphenyl moiety is a well-established pharmacophore for achieving COX-2 selectivity. This group can fit into a secondary side pocket present in the COX-2 active site but absent in COX-1.

The design of COX-2 selective inhibitors based on the this compound scaffold would leverage this key interaction. The aniline group can be used to introduce various heterocyclic systems, a common feature in many potent and selective COX-2 inhibitors. Structure-activity relationship studies have shown that the nature and position of substituents on the aniline-linked ring system can significantly impact both potency and selectivity. The cyclopropylmethoxy group can be explored for its potential to interact with hydrophobic regions of the COX-2 active site.

Mitochondrial Uncoupling Agents

Mitochondrial uncouplers are molecules that can transport protons across the inner mitochondrial membrane, dissipating the proton gradient and uncoupling nutrient oxidation from ATP synthesis. This can have therapeutic potential in conditions such as obesity and non-alcoholic fatty liver disease.

The development of mitochondrial uncouplers from the this compound scaffold would focus on imparting the molecule with the properties of a weak acid and sufficient lipophilicity to traverse the mitochondrial membrane. The aniline nitrogen can be modified to tune the pKa of the molecule. For instance, acylation or sulfonylation can render the N-H bond more acidic. The lipophilicity of the molecule can be modulated by modifications to the cyclopropylmethoxy group or by introducing other hydrophobic substituents. The structure-activity relationship of salicylanilide-based uncouplers, for example, highlights the importance of an acidic phenolic hydroxyl group and a lipophilic scaffold. Analogously, modifications to the aniline moiety of the this compound core could be designed to mimic these properties.

Kinase Inhibitors (e.g., Monopolar Spindle Kinase 1 (MPS1), Plasmodial Glycogen Synthase Kinase 3 (PfGSK3), Plasmodial Protein Kinase 6 (PfPK6), TANK-Binding Kinase 1 (TBK1), I-Kappa-B Kinase (IKKε))

The this compound scaffold is a promising starting point for the design of inhibitors targeting a range of protein kinases, which are crucial regulators of cellular processes and are frequently dysregulated in diseases like cancer and inflammatory disorders.

Monopolar Spindle Kinase 1 (MPS1): MPS1 is a key regulator of the spindle assembly checkpoint, making it an attractive target for cancer therapy. The design of MPS1 inhibitors often involves a scaffold that can form hydrogen bonds with the kinase hinge region. The aniline group of the this compound scaffold can be incorporated into heterocyclic systems, such as pyrrolopyridines or pyrimidodiazepinones, which have been shown to be effective MPS1 inhibitor scaffolds. The methylsulfonylphenyl group can occupy the ATP-binding site and contribute to potency and selectivity through interactions with nearby residues.

Plasmodial Glycogen Synthase Kinase 3 (PfGSK3) and Plasmodial Protein Kinase 6 (PfPK6): These kinases are essential for the survival of the malaria parasite, Plasmodium falciparum, and are considered promising drug targets. The development of dual inhibitors of PfGSK3 and PfPK6 has been explored using pyrimidine-based scaffolds. Starting from a 2,4,5-trisubstituted pyrimidine, truncation of a side chain to a simple aniline at the 2-position was found to be detrimental to activity, highlighting the importance of the substituent on the aniline nitrogen for target engagement. Further optimization of the aniline substituent on such scaffolds, potentially incorporating the cyclopropylmethoxy and methylsulfonyl groups, could lead to potent and selective antiplasmodial agents.

TANK-Binding Kinase 1 (TBK1) and I-Kappa-B Kinase (IKKε): TBK1 and IKKε are key kinases in innate immunity signaling pathways and are targets for autoimmune and inflammatory diseases. Dual inhibitors of TBK1 and IKKε have been developed with high potency. The design of these inhibitors often involves a core scaffold that interacts with the kinase hinge region, with peripheral groups optimizing interactions in the ATP binding pocket. The this compound scaffold could be elaborated to fit this paradigm, with the aniline being part of a larger heterocyclic system and the substituted phenyl ring contributing to affinity and selectivity.

Other Identified Biological Target Classes

While the primary therapeutic targets of analogues of this compound are often centered on specific kinase families, the inherent structural motifs of this scaffold lend themselves to interaction with a variety of other biological targets. The substituted aniline core is a versatile pharmacophore that has been successfully employed in the development of inhibitors for several enzyme classes beyond kinases.

Research into compounds sharing the substituted aniline framework has revealed activity against a range of protein targets. Notably, derivatives of anilines have demonstrated inhibitory effects on enzymes such as Bruton's tyrosine kinase (BTK), a key component in B-cell receptor signaling. The development of BTK inhibitors has been a significant area of research for hematological malignancies and autoimmune diseases.

Furthermore, the broader class of kinase inhibitors, to which analogues of this compound belong, often exhibit cross-reactivity with other kinases due to the conserved nature of the ATP-binding site. This can lead to the identification of novel therapeutic applications. For instance, compounds initially designed as inhibitors of one kinase family have been found to potently inhibit others, such as Src kinase, Abl kinase, and Lck.

In addition to kinases, other signaling pathways crucial for cell growth and proliferation have been targeted by aniline-based compounds. The mTOR (mammalian target of rapamycin) signaling pathway, which is frequently dysregulated in cancer, is another area where such scaffolds have been explored. The structural features of this compound analogues could potentially be optimized to achieve potent and selective inhibition of key proteins within these and other signaling cascades.

The following table summarizes other potential biological target classes for analogues of this compound based on the activity of structurally related compounds.

Biological Target ClassSpecific ExamplesTherapeutic Area
Tyrosine Kinases Bruton's tyrosine kinase (BTK), Src, Abl, LckOncology, Immunology
Serine/Threonine Kinases mTOROncology

Metabolism Research from a Chemical Perspective

Identification of Chemically Labile Sites and Metabolic Hotspots

Aniline and its derivatives are susceptible to oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. The primary amino group can undergo N-oxidation to form hydroxylamines and nitroso derivatives, which can be reactive metabolites. Additionally, the aromatic ring is prone to hydroxylation at the ortho and para positions relative to the activating amino group.

In the case of this compound, the presence of an electron-withdrawing methylsulfonyl group at the 5-position is expected to decrease the electron density of the aromatic ring. This deactivation can reduce the susceptibility of the ring to electrophilic attack and subsequent hydroxylation. However, the positions ortho and para to the amino group remain potential sites for metabolism.

The cyclopropylmethoxy group introduces another potential site for metabolic transformation. The cyclopropyl (B3062369) ring can be susceptible to ring-opening reactions, and the ether linkage can be a site for O-dealkylation. The methylene carbon of the methoxy (B1213986) group is also a potential site for hydroxylation.

The following table outlines the potential metabolic hotspots of the this compound scaffold.

Structural MoietyPotential Metabolic TransformationMediating EnzymesPotential Consequences
Aniline (Aromatic Ring) Aromatic hydroxylationCytochrome P450Formation of phenolic metabolites
Aniline (Amino Group) N-oxidation, N-acetylationCytochrome P450, N-acetyltransferasesFormation of hydroxylamines, nitroso compounds, and acetamides
Cyclopropylmethoxy Group O-dealkylation, cyclopropyl ring opening, methylene hydroxylationCytochrome P450Formation of alcohol and ring-opened metabolites
Methylsulfonyl Group Generally metabolically stable--

Chemical Strategies for Improving Metabolic Stability and Pharmacokinetic Properties

To enhance the drug-like properties of analogues based on the this compound scaffold, several chemical strategies can be employed to improve metabolic stability and pharmacokinetic profiles. These strategies focus on blocking or reducing the liability at the identified metabolic hotspots.

One common approach is the introduction of electron-withdrawing groups onto the aniline ring to further decrease its electron density and reduce its susceptibility to oxidation. The existing methylsulfonyl group already contributes to this; however, additional modifications could be explored.

Bioisosteric replacement of the aniline ring is another effective strategy to mitigate metabolism-related toxicity and improve stability. Saturated carbocycles or heterocycles can be used to replace the aniline moiety while maintaining the necessary three-dimensional arrangement for biological activity.

To address potential metabolism of the cyclopropylmethoxy group, modifications can be introduced to sterically hinder the approach of metabolic enzymes or to replace the group with a more metabolically stable bioisostere. For example, the introduction of fluorine atoms at metabolically labile positions can block hydroxylation due to the high strength of the carbon-fluorine bond.

The following table details chemical strategies to improve the metabolic stability of this compound analogues.

StrategyDescriptionExample ModificationDesired Outcome
Ring Deactivation Introduction of additional electron-withdrawing groups to the aniline ring.Substitution with fluoro or cyano groups.Reduced susceptibility to aromatic oxidation.
Bioisosteric Replacement Replacement of the aniline moiety with a less metabolically labile ring system.Replacement with a substituted pyridine or other heterocycle.Elimination of aniline-related metabolic pathways.
Metabolic Blocking Introduction of metabolically stable groups at known sites of metabolism.Deuteration of the methylene in the cyclopropylmethoxy group. Increased stability of the C-H bond to oxidative cleavage.
Steric Hindrance Introduction of bulky groups near metabolic hotspots to prevent enzyme access.Addition of a methyl group adjacent to the amino group.Reduced rate of metabolism at that site.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 2-(Cyclopropylmethoxy)-5-(methylsulfonyl)aniline, and what are the critical optimization steps?

  • Methodological Answer : A four-step synthesis strategy can be adapted from related sulfonated aniline derivatives (e.g., 5-(ethylsulfonyl)-2-methoxyaniline):

Sulfonylation : Start with a substituted benzene sulfonyl chloride (e.g., 4-methoxybenzene-1-sulfonyl chloride) to introduce the sulfonyl group.

Cyclopropylmethoxy Introduction : Use nucleophilic substitution or Mitsunobu reaction to attach the cyclopropylmethoxy group.

Protection/Deprotection : Protect the aniline group during harsh reactions (e.g., nitration) using acetyl groups, followed by deprotection under mild acidic conditions.

Reduction : Catalytic hydrogenation (e.g., 10% Pd/C, H₂) to reduce nitro intermediates to the final aniline.

  • Optimization Challenges : Monitor regioselectivity during sulfonylation and avoid over-nitration by controlling HNO₃ concentration and temperature (e.g., 60–100°C).

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • HPLC : Use C18 columns with mobile phases like methanol/water or acetonitrile/0.1% formic acid for purity analysis (retention time optimization required) .
  • NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substituent positions and cyclopropyl group integrity.
  • MS : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺).
    • Data Cross-Validation : Compare spectral data with structurally similar compounds (e.g., 5-(ethylsulfonyl)-2-methoxyaniline) to resolve ambiguities.

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Solubility :

SolventSolubility (mg/mL)
Methanol>50
Ethyl Acetate20–30
Water<1
  • Stability :
  • pH Sensitivity : Degrades in strong acids/bases (pH <2 or >10); store in neutral buffers .
  • Light Sensitivity : Protect from UV exposure to prevent sulfonyl group decomposition.

Advanced Research Questions

Q. How can regioselectivity challenges during sulfonylation and methoxy substitution be addressed?

  • Methodological Answer :

  • Directed Ortho-Metalation : Use directing groups (e.g., -NHCOCH₃) to control sulfonylation position.
  • Microwave-Assisted Synthesis : Enhance reaction specificity by reducing side-product formation (e.g., dinitro derivatives) through rapid heating.
  • Computational Modeling : DFT calculations to predict electronic effects of cyclopropylmethoxy and methylsulfonyl groups on reaction pathways.

Q. What strategies mitigate instability of the methylsulfonyl group during long-term storage or biological assays?

  • Methodological Answer :

  • Lyophilization : Store as a lyophilized powder under inert gas (N₂/Ar) to prevent hydrolysis.
  • Antioxidant Additives : Include 0.1% BHT in stock solutions to inhibit radical-mediated degradation .
  • Biological Assay Buffers : Use PBS (pH 7.4) with 1 mM EDTA to chelate metal ions that catalyze sulfonyl group breakdown.

Q. How does the cyclopropylmethoxy group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Steric Effects : The cyclopropyl group increases steric hindrance, reducing yields in Suzuki-Miyaura couplings. Optimize with bulky phosphine ligands (e.g., SPhos) and higher temperatures (80–100°C).
  • Electronic Effects : Electron-donating methoxy group enhances nucleophilic aromatic substitution (e.g., with aryl halides).

Data Contradictions & Resolution

Q. How to resolve discrepancies in reported synthetic yields for sulfonylated aniline derivatives?

  • Methodological Answer :

  • Reproducibility Checks : Verify reaction conditions (e.g., Na₂SO₃ stoichiometry, solvent ratios).
  • Side-Product Analysis : Use LC-MS to identify by-products (e.g., over-nitrated or dimerized species).
    • Case Study : Inconsistent yields for 5-(ethylsulfonyl)-2-methoxyaniline were traced to incomplete reduction of nitro intermediates; increasing H₂ pressure (3–5 bar) improved yields to >90%.

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